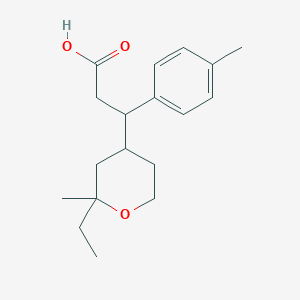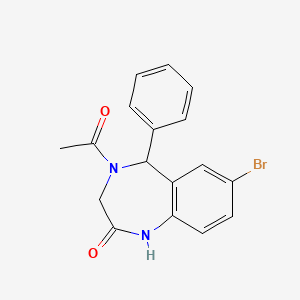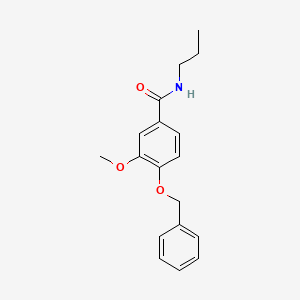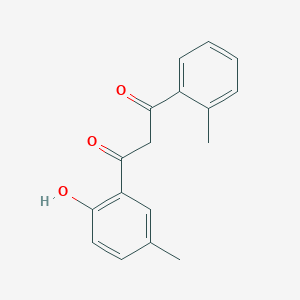![molecular formula C21H19ClN2O3S2 B5228257 4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5228257.png)
4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MK-1775 and is a selective inhibitor of the checkpoint kinase 1 (Chk1) enzyme.
Mécanisme D'action
MK-1775 is a selective inhibitor of the Chk1 enzyme. The Chk1 enzyme is a serine/threonine kinase that plays a critical role in the DNA damage response pathway. It is activated in response to DNA damage and phosphorylates various downstream targets, leading to cell cycle arrest and DNA repair. The inhibition of Chk1 by MK-1775 leads to the accumulation of DNA damage and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
MK-1775 has been found to have significant biochemical and physiological effects. It has been shown to sensitize cancer cells to radiation therapy and chemotherapy by inhibiting the Chk1 enzyme. It has also been found to enhance the efficacy of various anticancer drugs. Additionally, MK-1775 has been found to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
MK-1775 has several advantages for lab experiments. It is a selective inhibitor of the Chk1 enzyme, making it a valuable tool for studying the DNA damage response pathway. It has also been found to enhance the efficacy of various anticancer drugs, making it a valuable tool for studying cancer treatment. However, the limitations of MK-1775 include its potential toxicity and off-target effects.
Orientations Futures
There are several future directions for MK-1775 research. One potential direction is the development of new Chk1 inhibitors with improved selectivity and efficacy. Another potential direction is the investigation of the combination of MK-1775 with other anticancer drugs to enhance their efficacy further. Additionally, the investigation of the potential applications of MK-1775 in other fields, such as neurodegenerative diseases, is also a promising future direction.
Conclusion:
In conclusion, MK-1775 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a selective inhibitor of the Chk1 enzyme and has been extensively studied for its potential applications in cancer treatment. MK-1775 has several advantages for lab experiments, but its potential toxicity and off-target effects are limitations. There are several future directions for MK-1775 research, including the development of new Chk1 inhibitors and the investigation of its potential applications in other fields.
Méthodes De Synthèse
The synthesis of MK-1775 involves several steps. The first step is the preparation of 4-chloro-3-nitrobenzoic acid by reacting 4-chlorobenzoic acid with nitric acid. The second step involves the reduction of the nitro group using tin and hydrochloric acid to obtain 4-chloro-3-aminobenzoic acid. The third step is the reaction of 4-chloro-3-aminobenzoic acid with 2-methylphenylamine and sulfuric acid to obtain 4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}benzoic acid. The final step involves the reaction of 4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}benzoic acid with 2-(methylthio)phenylamine to obtain MK-1775.
Applications De Recherche Scientifique
MK-1775 has been extensively studied for its potential applications in cancer treatment. It has been found to sensitize cancer cells to radiation therapy and chemotherapy by inhibiting the Chk1 enzyme. The Chk1 enzyme plays a critical role in the DNA damage response pathway, and its inhibition leads to the accumulation of DNA damage, resulting in cancer cell death. MK-1775 has also been found to enhance the efficacy of various anticancer drugs, including gemcitabine, cisplatin, and doxorubicin.
Propriétés
IUPAC Name |
4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-(2-methylsulfanylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S2/c1-14-7-3-4-8-17(14)24-29(26,27)20-13-15(11-12-16(20)22)21(25)23-18-9-5-6-10-19(18)28-2/h3-13,24H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLPQTMCHHVQQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3SC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5228195.png)
![3-methoxy-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]-2-naphthamide](/img/structure/B5228211.png)
![N-(3-chlorobenzyl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5228219.png)



![1-(2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-2-oxoethyl)-2-piperidinone](/img/structure/B5228246.png)
![11-(3-methoxy-4-propoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5228250.png)

![6-({[3-(isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5228262.png)
![1-[1-(2-chlorobenzoyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5228266.png)
![4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzenesulfonamide](/img/structure/B5228267.png)
![1-benzyl-4-[2-(4-methoxyphenyl)-1-methylethyl]piperazine](/img/structure/B5228269.png)
![N-(3-fluoro-4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B5228278.png)